2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-methylacetamide
Description
2-[4-(3-Chloro-4-methoxybenzenesulfonamido)phenyl]-N-methylacetamide is a sulfonamide derivative featuring a chloro-methoxy-substituted benzene ring linked to an acetamide group via a phenyl spacer.
Properties
IUPAC Name |
2-[4-[(3-chloro-4-methoxyphenyl)sulfonylamino]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-18-16(20)9-11-3-5-12(6-4-11)19-24(21,22)13-7-8-15(23-2)14(17)10-13/h3-8,10,19H,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPLFMDVKKTVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-methylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-chloro-4-methoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 3-chloro-4-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of 3-chloro-4-methoxybenzenesulfonamide: The sulfonyl chloride intermediate is then reacted with aniline in the presence of a base such as pyridine to form the sulfonamide.
Acetylation: The final step involves the acetylation of the sulfonamide with N-methylacetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-[4-(3-chloro-4-hydroxybenzenesulfonamido)phenyl]-N-methylacetamide.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Scientific Research Applications
2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-methylacetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences among related compounds:
Key Observations:
- In contrast, the nitro group in ’s compound enhances electron deficiency, increasing polarity .
- Sulfonamide vs. Sulfamoyl Groups : The sulfonamido group in the target compound differs from the methylsulfonyl () and methoxysulfamoyl () groups, impacting hydrogen-bonding patterns and molecular packing .
- N-Methylacetamide vs.
Crystallographic and Intermolecular Interactions
Hydrogen Bonding :
- and highlight that N-[4-(4-methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide forms N–H···O and C–H···O hydrogen bonds, stabilizing its crystal lattice . The target compound likely exhibits similar interactions, though the 3-Cl substituent may introduce steric hindrance, slightly distorting planarity.
- In ’s nitro-substituted compound, the nitro group causes torsional twisting (O1–N1–C3–C2 = -16.7°) and head-to-tail C–H···O interactions, contrasting with the target compound’s methoxy group .
- Crystal Packing: The ethyl(phenyl)amino-sulfonyl group in ’s compound introduces bulky substituents, likely reducing packing efficiency compared to the target compound’s simpler sulfonamido group .
Physicochemical Properties
- Lipophilicity : The 3-Cl and 4-OCH₃ groups in the target compound may enhance lipophilicity relative to the 4-OCH₃-only analog (). However, substitution with ethoxy () or nitro () groups would further alter logP values .
- Thermal Stability : Methylsulfonyl () and methoxysulfamoyl () groups may increase thermal stability due to stronger intermolecular forces compared to sulfonamido derivatives .
Biological Activity
2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies, and presents data tables summarizing key research outcomes.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C15H16ClN2O3S
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
Table 1 summarizes the MIC values of this compound against selected bacteria:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 50 |
| Klebsiella pneumoniae | 30 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been investigated for its anticancer effects. A study focused on its efficacy against various cancer cell lines revealed promising results.
Cytotoxicity Assays
Table 2 presents the IC50 values of the compound against different cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
The data suggests that this compound has a potent cytotoxic effect on these cancer cell lines, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cellular processes in cancer cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating infections caused by multi-drug resistant Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated patients compared to controls.
- Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with the compound led to apoptosis in MCF-7 cells, as evidenced by increased levels of caspase-3 activity and changes in mitochondrial membrane potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
